molecular formula C9H4Cl2N2O B2731586 3-Chloroquinoxaline-2-carbonyl chloride CAS No. 49679-41-6

3-Chloroquinoxaline-2-carbonyl chloride

Cat. No. B2731586
CAS RN: 49679-41-6
M. Wt: 227.04
InChI Key: QIMCIIVGSIZXFU-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-2-carbonyl chloride is a chemical compound with the empirical formula C9H5ClN2O2 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit significant biological activity .


Synthesis Analysis

The synthesis of 3-chloroquinoxaline-2-carbonyl chloride and its derivatives has been a subject of research. For instance, a series of 3-chloroquinoxaline-2-carboxamides were prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol .


Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxaline-2-carbonyl chloride consists of a quinoxaline core with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position .

Scientific Research Applications

Chemical Transformation and Reactions

  • The reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride led to the formation of a chloro compound with loss of N-oxide function, indicating a potential role of 3-Chloroquinoxaline-2-carbonyl chloride in facilitating unusual chlorine substitution reactions (Ahmad, Habib, Ziauddin, & Bashir, 1965).
  • Synthesis of novel tetracyclic ring systems from 3-chloroquinoxaline-2-carbonyl chloride and other compounds, demonstrating its utility in creating new chemical structures (Eller, Datterl, & Holzer, 2007).

Synthesis of Novel Compounds

  • 3-Chloroquinoxaline-2-carbonyl chloride is used in the synthesis of 3-alkynylquinoxaline-2-carbonitriles, which are precursors to various novel compounds including pyrido[3,4-b]quinoxalin-1(2H)-imines (Tyaglivy, Gulevskaya, Pozharskii, & Askalepova, 2013).
  • It's involved in the creation of a series of novel quinoxaline derivatives with potential antimicrobial activity, highlighting its role in pharmaceutical chemistry (Soliman & Amer, 2012).

Applications in Analytical Chemistry

  • 3-Chloroquinoxaline-2-carbonyl chloride is used as a reagent in fluorescence derivatization of amines for liquid chromatography, demonstrating its utility in analytical chemistry (Ishida, Yamaguchi, Iwata, & Nakamura, 1989).

Environmental and Electrochemical Applications

  • The compound plays a role in the electrochemical degradation of dyes and pollutants, indicating its potential for environmental applications (Rajkumar, Song, & Kim, 2007).
  • It is involved in the electrochemical oxidation processes for pollutant degradation, further emphasizing its environmental significance (Brillas, Calpe, & Casado, 2000).

Future Directions

Quinoxaline derivatives, including 3-Chloroquinoxaline-2-carbonyl chloride, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions. Due to their significant biological activity, there is a great future in medicinal chemistry for these compounds .

properties

IUPAC Name

3-chloroquinoxaline-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMCIIVGSIZXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinoxaline-2-carbonyl chloride

Synthesis routes and methods

Procedure details

o-Halogeno-(hetero-)aryl-carboxylic acid halides which can be employed in the process according to the invention, and processes for their preparation, are known. Thus, for example, J. Am. Chem. Soc. 40,233 (1908) describes the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride by reacting 2-ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride. The reaction of 2-hydroxy-quinoxaline-3-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide to give 2-chloroquinoxaline-3-carboxylic acid chloride is described in Arch. Pharm. 306, 401 (1973). The reaction 4-chloronicotinic acid with thionyl chloride under reflex to give 4-chloronicotinic acid chloride is described in J. Chem. Soc. (C), 1966, 1816.
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Citations

For This Compound
5
Citations
LA Raphoko - 2019 - ulspace.ul.ac.za
… The reactions of 3-chloroquinoxaline-2-carbonyl chloride 99 with ferrocenyl alcohol and ferrocenyl amine were unsuccessful. However, 3-chloroquinoxaline-2-carbonyl ester 100A - C …
Number of citations: 0 ulspace.ul.ac.za
GA Eller, B Datterl, W Holzer - Journal of Heterocyclic …, 2007 - Wiley Online Library
… [2,3-b]quinoxalin-4(1H)-one, are synthesized in one step from the corresponding 1-substuituted or 1,3-disubstituted 2-pyrazolin-5-ones and 3-chloroquinoxaline-2-carbonyl chloride …
Number of citations: 34 onlinelibrary.wiley.com
GS Reddy, JS Kumar, B Thirupataiah, H Bhuktar… - Bioorganic …, 2022 - Elsevier
… Initially, 3-chloroquinoxaline-2‑carbonyl chloride (1 5 5) was treated with terminal alkynes (1 5 6) to afford 1-(3-chloroquinoxalin-2-yl)prop-2-yn-1-ones (1 5 7) that on reaction with …
Number of citations: 5 www.sciencedirect.com
J Dong, Q Zhang, Q Meng, Z Wang… - Mini Reviews in …, 2018 - ingentaconnect.com
… for substrates with acid chloride group attached in the o-position to a pyridine-type nitrogen atom such as 3-fluoropicolinoyl chloride and 3-chloroquinoxaline2-carbonyl chloride. …
Number of citations: 24 www.ingentaconnect.com
VO Iaroshenko, M Zahid, S Mkrtchyan, A Gevorgyan… - Tetrahedron, 2013 - Elsevier
… Next, we have obtained a series of 1-(3-chloroquinoxalin-2-yl)prop-2-yn-1-ones 5 by Sonogashira coupling of 3-chloroquinoxaline-2-carbonyl chloride (4), obtained from 3-…
Number of citations: 11 www.sciencedirect.com

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